![molecular formula C12H13N5O2S B2526331 N-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine CAS No. 2034286-85-4](/img/structure/B2526331.png)
N-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine
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Description
N-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the azetidine family of compounds and has been found to have several interesting properties that make it a promising candidate for further investigation. In
Scientific Research Applications
Gastroesophageal Reflux Disease (GERD) Treatment
The compound TAK-438 (1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate) has been identified as a potent potassium-competitive acid blocker (P-CAB). It effectively inhibits gastric acid secretion by targeting the H(+),K(+)-ATPase enzyme. Compared to proton pump inhibitors (PPIs), TAK-438 exhibits longer duration of action and greater efficacy. Consequently, it has been selected as a promising drug candidate for treating GERD, peptic ulcers, and other acid-related gastrointestinal disorders .
Anti-Fibrotic Activity
In a related context, some derivatives of pyridin-2-ylamides have demonstrated anti-fibrotic activity. While not directly related to TAK-438, this finding highlights the broader potential of pyridine-based compounds in fibrosis research .
properties
IUPAC Name |
N-(1-pyridin-3-ylsulfonylazetidin-3-yl)pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c18-20(19,11-3-1-4-13-7-11)17-8-10(9-17)16-12-14-5-2-6-15-12/h1-7,10H,8-9H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNBIOOTHPDIDE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CN=CC=C2)NC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(pyridin-3-ylsulfonyl)azetidin-3-yl)pyrimidin-2-amine |
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